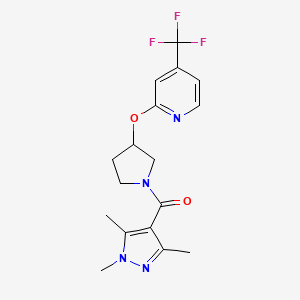
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione, also known as MOA-728, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOA-728 is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Characterization
Reinvestigation of Thiazole Synthesis
The study by Paepke et al. (2009) explores the synthesis of thiazoles from 1,3,4-oxadiazoles, demonstrating the versatile nature of oxadiazole derivatives in the synthesis of other heterocyclic compounds. This research highlights the utility of oxadiazole derivatives in the development of new synthetic pathways (Paepke, Reinke, Peseke, & Vogel, 2009).
Preparation and Photoluminescence of Novel Ligands
Xiang et al. (2006) discuss the synthesis of a novel beta-diketone with an electro-transporting oxadiazole group, showcasing its application in the development of organic light-emitting diodes (OLEDs). This indicates the potential of oxadiazole derivatives in electronic and photonic applications (Xiang, Leung, So, & Gong, 2006).
Biological Activities
Anti-protozoal Activity
Dürüst et al. (2012) synthesized a series of novel oxadiazolyl pyrrolo triazole diones, evaluating their in vitro anti-protozoal activity. This work exemplifies the exploration of oxadiazole derivatives as potential therapeutic agents against protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Synthesis and Antimicrobial Activity
The study by Verma, Saundane, and Meti (2019) focuses on the synthesis of Schiff base indole derivatives incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, showing significant antimicrobial and antioxidant activities. This highlights the potential of incorporating oxadiazole structures in designing new antimicrobial compounds (Verma, Saundane, & Meti, 2019).
Advanced Materials
Polymer Synthesis
Rahmani and Mahani (2015) reported the synthesis of novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units through click chemistry. The study emphasizes the role of oxadiazole derivatives in the development of polymers with potential applications in materials science (Rahmani & Mahani, 2015).
properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-17-16(22-18-11)13-9-19(10-13)15(21)8-7-14(20)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVWEFQNOQXYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2472806.png)

![2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2472808.png)
![2-[1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2472809.png)
![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2472816.png)



![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)
